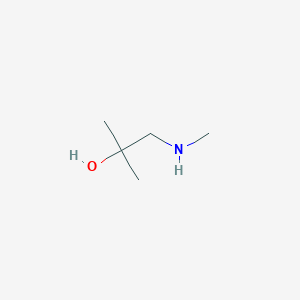

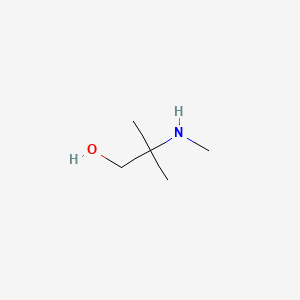

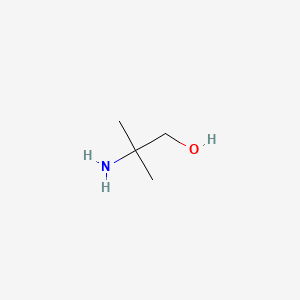

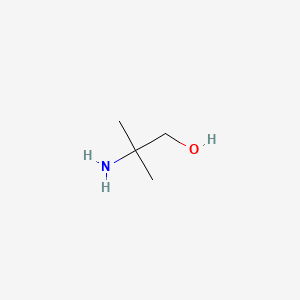

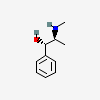

2-Methyl-1-(methylamino)propan-2-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1-(methylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO/c1-5(2,7)4-6-3/h6-7H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCZVVFGMGLNPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540625 | |

| Record name | 2-Methyl-1-(methylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

103.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67622-86-0 | |

| Record name | 2-Methyl-1-(methylamino)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67622-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-(methylamino)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-(methylamino)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-(methylamino)propan-2-ol is a chemical compound of interest in various research and development sectors. This technical guide provides a comprehensive overview of its core physicochemical properties, offering valuable data for researchers, scientists, and professionals involved in drug development and chemical synthesis. The information is presented to facilitate easy comparison and understanding of its fundamental characteristics.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 67622-86-0 | [1] |

| Molecular Formula | C₅H₁₃NO | [2] |

| Molecular Weight | 103.16 g/mol | [2] |

| Physical Form | Liquid | [3] |

| Boiling Point | 142-143 °C | [4] |

| Density | 0.8875 g/cm³ (at 23 °C) | [4] |

| Melting Point | Not available | |

| Aqueous Solubility | Miscible with water | [5] |

| pKa (Predicted) | 14.97 ± 0.29 | [4] |

| logP (Computed) | -0.3 | [1] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and can be adapted for specific experimental conditions.

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of 1-chloro-2-methyl-2-propanol with methylamine.

Materials:

-

1-chloro-2-methyl-2-propanol

-

40% solution of methylamine in methanol

-

Acetonitrile

-

Sodium bicarbonate solution

Procedure:

-

Dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol) in a 40% solution of methylamine in methanol (0.5 mL).

-

Heat the mixture at 100°C for 15 minutes using a microwave synthesizer.

-

After cooling to room temperature, remove the solvent by vacuum distillation.

-

Add acetonitrile (3 mL) to the residue and filter to remove any precipitated solid.

-

To the filtrate, add a few drops of sodium bicarbonate solution.

-

Remove the solvent by vacuum distillation to obtain the crude this compound.

-

Further purification can be achieved through techniques such as column chromatography.

Determination of Melting Point

Apparatus:

-

Melting point apparatus

-

Capillary tubes

Procedure:

-

Ensure the sample of this compound is pure. If it is a liquid at room temperature, this protocol is not applicable. If it can be solidified at lower temperatures, the melting point can be determined.

-

Load a small amount of the solidified sample into a capillary tube.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a slow, controlled rate.

-

Record the temperature at which the first signs of melting are observed and the temperature at which the entire sample has melted. This range represents the melting point.

Determination of pKa

The acid dissociation constant (pKa) is a critical parameter for understanding the ionization state of a molecule at different pH values. A common method for its determination is potentiometric titration.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

-

Beaker

Procedure:

-

Prepare a solution of this compound of known concentration in deionized water.

-

Place the solution in a beaker with a stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration, adding the titrant in small, precise increments.

-

Record the pH of the solution after each addition of the titrant, allowing the solution to equilibrate.

-

Plot the pH of the solution as a function of the volume of titrant added.

-

The pKa is determined from the titration curve as the pH at the half-equivalence point.

Determination of logP

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a standard technique for its experimental determination.

Materials:

-

n-Octanol (pre-saturated with water)

-

Water (pre-saturated with n-octanol)

-

This compound

-

Separatory funnel

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Prepare a stock solution of this compound in either water or n-octanol.

-

Add a known volume of the stock solution to a separatory funnel containing known volumes of both n-octanol and water.

-

Shake the funnel for a sufficient amount of time to allow for the partitioning of the compound between the two phases to reach equilibrium.

-

Allow the two phases to separate completely.

-

Carefully collect samples from both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Visualization

To illustrate the experimental workflow for the synthesis of this compound, a diagram has been generated using the DOT language.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide on 2-Methyl-1-(methylamino)propan-2-ol (CAS: 67622-86-0) for Researchers and Drug Development Professionals

Introduction

2-Methyl-1-(methylamino)propan-2-ol, with the CAS number 67622-86-0, is a chemical intermediate of significant interest in the field of medicinal chemistry and drug development. While not extensively studied as a standalone therapeutic agent, it serves as a crucial building block in the synthesis of more complex molecules, most notably selective modulators of the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a key component of the endocannabinoid system and is primarily expressed in immune cells, making it an attractive therapeutic target for a variety of pathologies, including inflammatory and neuropathic pain, without the psychotropic side effects associated with Cannabinoid Receptor 1 (CB1) activation.[1] This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, synthesis, and its application in the development of CB2 receptor modulators.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented in the tables below. This data has been compiled from various chemical suppliers and databases.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 67622-86-0 | [2][3] |

| Molecular Formula | C5H13NO | [2][3] |

| Molecular Weight | 103.16 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-methyl-1-(methylamino)-2-propanol | [2] |

| Physical Form | Liquid | |

| Boiling Point | 142-143 °C at 760 mmHg | |

| Flash Point | 62.437 °C | |

| Storage Temperature | 4 °C |

Table 2: Safety Information for this compound

| Hazard Statement | Precautionary Statement | Pictogram | Signal Word |

| H302, H315, H319, H335 | P261, P264, P270, P271, P280, P302+P352, P304+P340, P321, P330, P362+P364, P405, P501 | GHS07 (Harmful) | Warning |

Experimental Protocols

Synthesis of this compound

A representative method for the synthesis of this compound involves the reaction of 1-chloro-2-methyl-2-propanol with methylamine.

Materials:

-

1-chloro-2-methyl-2-propanol

-

40% solution of methylamine in methanol

-

Acetonitrile

-

Sodium bicarbonate solution

-

Microwave chemical synthesis device (e.g., CEMDiscover)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol, 103 µL) in a 40% solution of methylamine in methanol (0.5 mL).

-

Heat the mixture at 100°C with 100W in a microwave chemical synthesis device for 15 minutes.

-

After cooling to room temperature, remove the solvent by vacuum distillation using a rotary evaporator.

-

Add acetonitrile (3 mL) to the residue to precipitate any solid byproducts.

-

Filter the mixture to remove the precipitated solid.

-

To the filtrate, add a few drops of sodium bicarbonate solution.

-

Remove the solvent by vacuum distillation to obtain the crude this compound.

Use in the Synthesis of a CB2 Receptor Modulator

This compound is a key intermediate in the synthesis of potent and selective CB2 receptor modulators. An example is the preparation of 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide, a known CB2 receptor modulator with potential therapeutic applications in pain management.[1]

Materials:

-

[4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone

-

This compound

-

N,N-Dimethylformamide (DMF)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSC·HCl)

-

1-Hydroxybenzotriazole hydrate (HOBt·H2O)

-

Ethyl acetate

-

Saturated brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Dissolve [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone (0.3 mmol) in DMF (1.0 mL).

-

Add this compound (0.45 mmol), WSC·HCl (86 mg, 0.45 mmol), and HOBt·H2O (69 mg, 0.45 mmol) to the solution.

-

Stir the reaction mixture at 60°C for 2 hours.

-

After cooling to room temperature, add water to the mixture and extract with ethyl acetate.

-

Wash the organic layer with saturated brine and dry with anhydrous magnesium sulfate.

-

Remove the solvent by vacuum distillation.

-

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient (50/50 to 10/90) to obtain the final compound.

Role as a Precursor to CB2 Receptor Modulators and Associated Signaling Pathways

The primary significance of this compound in drug development lies in its role as a structural component of CB2 receptor modulators. The CB2 receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a cascade of intracellular signaling events.[4] Understanding these pathways is crucial for the rational design and development of novel therapeutics.

CB2 Receptor Signaling

Activation of the CB2 receptor by an agonist leads to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. These subunits then modulate the activity of downstream effector proteins.[5][6]

-

Gαi/o Subunit: The primary action of the Gαi/o subunit is the inhibition of adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4][6] This reduction in cAMP can, in turn, affect the activity of protein kinase A (PKA) and other cAMP-dependent pathways, ultimately leading to the modulation of gene expression and cellular responses, including immune suppression.[4][6]

-

Gβγ Subunit: The Gβγ subunit can activate various signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway.[4][5][6] Activation of the MAPK/ERK pathway is involved in regulating cell proliferation, differentiation, and survival.

In addition to G-protein-dependent signaling, CB2 receptors can also signal through a G-protein-independent pathway involving β-arrestins. Following agonist binding and G-protein activation, G-protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the receptor. This phosphorylation promotes the binding of β-arrestins, which sterically hinder further G-protein coupling (desensitization) and can also initiate their own signaling cascades, including the activation of the MAPK/ERK pathway.

The following diagrams illustrate the key signaling pathways associated with CB2 receptor activation.

Caption: CB2 Receptor Signaling Pathways.

The following diagram illustrates the workflow for synthesizing a CB2 receptor modulator using this compound as a key intermediate.

Caption: Synthesis Workflow for a CB2 Modulator.

Conclusion

This compound is a valuable chemical entity for researchers and professionals in drug development due to its integral role in the synthesis of selective CB2 receptor modulators. While direct biological data on the compound itself is limited, its application as a synthetic precursor is well-documented. A thorough understanding of its properties, synthesis, and the signaling pathways of its ultimate targets, such as the CB2 receptor, is essential for the continued development of novel therapeutics for pain, inflammation, and other immune-related disorders. This guide provides a foundational understanding to support such research and development endeavors.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C5H13NO | CID 13432442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 5. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Methyl-1-(methylamino)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of 2-Methyl-1-(methylamino)propan-2-ol. This compound, with the CAS number 67622-86-0, is of interest in organic synthesis and has been identified as a modulator of the Cannabinoid Receptor 2 (CB2), suggesting its potential in therapeutic applications, particularly in the management of pain. This document consolidates available data on its chemical and physical properties, offers detailed experimental protocols for its synthesis, and explores the CB2 receptor signaling pathway it may influence. All quantitative data are presented in structured tables, and key processes are visualized through diagrams to facilitate understanding and further research.

Molecular Structure and Properties

This compound is a chiral amino alcohol. Its structure features a tertiary alcohol and a secondary amine functionality.

Chemical Structure:

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in Table 1. It is important to note that while some of these properties have been experimentally determined, others are predicted and should be considered as such.

| Property | Value | Source |

| Molecular Formula | C5H13NO | --INVALID-LINK--[1] |

| Molecular Weight | 103.16 g/mol | --INVALID-LINK--[1] |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| CAS Number | 67622-86-0 | --INVALID-LINK--[1] |

| Boiling Point | 142-143 °C at 760 mmHg | Sigma-Aldrich |

| Appearance | Colorless semi-solid (predicted) | ChemBK[2] |

| Solubility | Slightly soluble in Chloroform and Methanol (predicted for isomer) | ChemBK[2] |

| pKa | 15.90 ± 0.10 (predicted for isomer) | ChemBK[2] |

Spectroscopic Data (Predicted)

Due to the limited availability of experimental spectroscopic data in the public domain, predicted spectra are provided below as a reference for researchers. These predictions are based on computational models and can be a valuable tool for the identification and characterization of the compound.

1.2.1. ¹H NMR Spectrum (Predicted)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | s | 3H | N-CH3 |

| ~2.6 | s | 2H | N-CH2 |

| ~1.2 | s | 6H | C(CH3)2 |

| variable | br s | 1H | OH |

| variable | br s | 1H | NH |

1.2.2. ¹³C NMR Spectrum (Predicted)

| Chemical Shift (ppm) | Carbon Type | Assignment |

| ~70 | Quaternary | C-OH |

| ~60 | Primary | N-CH2 |

| ~35 | Primary | N-CH3 |

| ~25 | Primary | C(CH3)2 |

1.2.3. IR Spectrum (Predicted)

| Wavenumber (cm⁻¹) | Functional Group |

| 3400-3200 (broad) | O-H stretch, N-H stretch |

| 2970-2820 | C-H stretch (alkane) |

| 1470-1430 | C-H bend (alkane) |

| 1150-1050 | C-O stretch (tertiary alcohol) |

| 1120-1020 | C-N stretch |

1.2.4. Mass Spectrometry (Predicted Fragmentation)

| m/z | Fragment Ion |

| 103 | [M]+• |

| 88 | [M - CH3]• |

| 72 | [M - OCH3]+ |

| 58 | [CH2=N(CH3)CH2]+ |

| 44 | [CH2=NHCH3]+ |

Experimental Protocols: Synthesis

This section provides detailed methodologies for the synthesis of this compound.

Method 1: From 1-chloro-2-methyl-2-propanol

This method is a nucleophilic substitution reaction where methylamine acts as the nucleophile.

2.1.1. Materials and Reagents

-

1-chloro-2-methyl-2-propanol

-

40% solution of methylamine in methanol

-

Acetonitrile

-

Sodium bicarbonate solution

-

Microwave chemical synthesis device (e.g., CEM Discover)

-

Rotary evaporator

-

Filtration apparatus

2.1.2. Procedure [3]

-

In a microwave-safe vessel, dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol, 103 µL) in a 40% solution of methylamine in methanol (0.5 mL).

-

Stir the mixture and heat it to 100°C using a microwave chemical synthesis device with a power of 100W for 15 minutes.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent by vacuum distillation using a rotary evaporator.

-

Add acetonitrile (3 mL) to the residue to precipitate any solid byproducts.

-

Filter the mixture to remove the precipitated solid.

-

To the filtrate, add a few drops of sodium bicarbonate solution.

-

Remove the solvent by vacuum distillation to obtain the crude this compound.

-

Further purification can be achieved by column chromatography if necessary.

Method 2: From 2-methyl-1,2-epoxypropane (Alternative Proposed Method)

This is a classic method for the synthesis of β-amino alcohols through the ring-opening of an epoxide with an amine.

2.2.1. Materials and Reagents

-

2-methyl-1,2-epoxypropane (isobutylene oxide)

-

Methylamine (as a solution in a suitable solvent like THF or as a gas)

-

A suitable solvent (e.g., methanol, ethanol, or THF)

-

Reaction vessel with a stirrer and temperature control

2.2.2. Procedure

-

In a reaction vessel, dissolve 2-methyl-1,2-epoxypropane (1 equivalent) in a suitable solvent (e.g., methanol).

-

Cool the solution in an ice bath to 0-5°C.

-

Slowly add a solution of methylamine (1.1 to 1.5 equivalents) to the cooled epoxide solution while stirring. If using gaseous methylamine, it can be bubbled through the solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

The resulting crude product can be purified by distillation under reduced pressure or by column chromatography.

Biological Activity and Signaling Pathways

This compound has been identified as a modulator of the Cannabinoid Receptor 2 (CB2). The CB2 receptor is a G-protein coupled receptor (GPCR) primarily expressed in the immune system and is a target for therapeutic intervention in inflammatory and pain conditions.

CB2 Receptor Signaling Pathway

The activation of the CB2 receptor by an agonist like this compound initiates a cascade of intracellular events. The primary signaling pathway involves the Gi/o alpha subunit of the G-protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling. Additionally, the Gβγ subunit can activate other pathways, such as the mitogen-activated protein kinase (MAPK) cascade.

Caption: CB2 Receptor Signaling Pathway

Experimental Workflow for Synthesis Method 1

The following diagram illustrates the key steps in the synthesis of this compound from 1-chloro-2-methyl-2-propanol.

References

Spectroscopic and Synthetic Context of 2-Methyl-1-(methylamino)propan-2-ol: A Technical Overview

Abstract

Introduction

2-Methyl-1-(methylamino)propan-2-ol is a bifunctional organic molecule containing both a secondary amine and a tertiary alcohol. Its structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical industry. A notable application is its use as a precursor for the synthesis of selective modulators of the Cannabinoid Receptor 2 (CB2R), a promising therapeutic target for a variety of inflammatory and neurodegenerative diseases.[1][2] This guide aims to provide researchers and drug development professionals with a comprehensive understanding of the spectroscopic properties of this compound, alongside the broader context of its synthetic applications and the biological pathways it can be used to target.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following tables summarize the predicted data based on its molecular structure and spectroscopic principles.

Table 1: Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| -C(CH₃)₂ | ~1.1 - 1.3 | Singlet | 6H |

| -NHCH₃ | ~2.3 - 2.5 | Singlet | 3H |

| -CH₂- | ~2.5 - 2.7 | Singlet | 2H |

| -OH, -NH | Broad | Singlet | 2H |

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) |

| -C (CH₃)₂ | ~25 - 30 |

| -NHC H₃ | ~35 - 40 |

| -C H₂- | ~55 - 60 |

| -C (CH₃)₂ | ~70 - 75 |

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200 - 3600 | Broad |

| N-H Stretch | 3300 - 3500 | Moderate, may overlap with O-H |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C-O Stretch | 1000 - 1260 | Strong |

| C-N Stretch | 1020 - 1250 | Moderate |

Table 4: Predicted Mass Spectrometry (Electron Ionization) Data

| m/z | Interpretation |

| 103 | [M]⁺ (Molecular Ion) |

| 88 | [M - CH₃]⁺ |

| 72 | [M - CH₂OH]⁺ |

| 58 | [CH₂=N(H)CH₃]⁺ (Base Peak) |

| 45 | [CH₂OH]⁺ |

General Experimental Protocols

The following are generalized protocols for obtaining spectroscopic data for a small organic liquid like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Weigh approximately 5-10 mg of the liquid sample and dissolve it in 0.7 - 1.0 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a vial.[3] The choice of solvent depends on the sample's solubility.

-

Transfer: Using a pipette, transfer the solution into a clean, undamaged 8-inch NMR tube to a depth of about 4.5 cm.[3]

-

Instrumentation: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Acquire a standard ¹H NMR spectrum. For quantitative analysis, ensure a sufficient relaxation delay.[4]

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary due to the lower natural abundance of ¹³C.[4]

-

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using a reference standard (e.g., Tetramethylsilane - TMS at 0 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure:

-

Method Selection: For a liquid sample, the Attenuated Total Reflectance (ATR) or transmission cell method can be used.[5] ATR is often simpler as it requires minimal sample preparation.[6]

-

ATR Method:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small drop of the liquid sample directly onto the ATR crystal.

-

Acquire the sample spectrum. Typically, an average of 16-32 scans is sufficient.[7]

-

-

Transmission Method (Salt Plates):

-

Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via direct injection or through a gas chromatograph (GC-MS). The sample is vaporized in a high vacuum environment.[9]

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[10][11]

-

Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[12]

-

Detection: A detector records the abundance of each fragment at its specific m/z value.

-

Data Interpretation: The resulting mass spectrum is plotted as relative abundance versus m/z. The molecular ion peak ([M]⁺) confirms the molecular weight, and the fragmentation pattern provides structural information.[13]

Application in Drug Development: Targeting the Cannabinoid Receptor 2 (CB2R)

This compound serves as a key building block in the synthesis of selective CB2R modulators.[2][14] The CB2 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in immune cells and to a lesser extent in the central nervous system, particularly on microglia.[1][15] Its activation is associated with anti-inflammatory and analgesic effects, making it a promising therapeutic target for conditions like chronic pain, inflammation, and neurodegenerative diseases, without the psychotropic side effects associated with CB1 receptor activation.[1][16]

CB2R Signaling Pathway

The CB2 receptor primarily couples to the Gαi/o subunit of the heterotrimeric G-protein.[17] The canonical signaling pathway involves:

-

Agonist Binding: An agonist (e.g., a synthetic modulator) binds to the CB2 receptor.

-

G-Protein Activation: This binding induces a conformational change in the receptor, leading to the exchange of GDP for GTP on the Gαi/o subunit and its dissociation from the Gβγ dimer.

-

Downstream Effects of Gαi/o: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic AMP (cAMP) levels.[17] This reduction in cAMP attenuates the activity of Protein Kinase A (PKA).

-

Downstream Effects of Gβγ: The dissociated Gβγ dimer can activate other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is involved in regulating cell migration and proliferation.[15][18]

Visualizations

Generalized Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of a CB2 receptor agonist using an amino alcohol precursor like this compound.

CB2 Receptor Signaling Pathway

The diagram below outlines the primary signaling cascade initiated by the activation of the CB2 receptor.

References

- 1. An overview of the cannabinoid type 2 (CB2) receptor system and its therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Biological Evaluation of Aminoalkylindole Derivatives as Cannabinoid Receptor Ligands with Potential for Treatment of Alcohol Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.latech.edu [chem.latech.edu]

- 4. books.rsc.org [books.rsc.org]

- 5. jascoinc.com [jascoinc.com]

- 6. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 7. drawellanalytical.com [drawellanalytical.com]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Electron Ionization | School of Chemical Sciences | Illinois [scs.illinois.edu]

- 10. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. rroij.com [rroij.com]

- 13. C4H10O (CH3)3COH mass spectrum of 2-methylpropan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of tert-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 14. Design, synthesis, and biological evaluation of aminoalkylindole derivatives as cannabinoid receptor ligands with potential for treatment of alcohol abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cannabinoid receptor 2 - Wikipedia [en.wikipedia.org]

- 16. Computational Modeling, Design and Synthesis of Selective Cannabinoid Receptor 2 (CB2) Agonists [etd.auburn.edu]

- 17. What We Know and Don’t Know About the Cannabinoid Receptor 2 (CB2) - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Methyl-1-(methylamino)propan-2-ol as a Precursor to a Cannabinoid Receptor 2 (CB2) Modulator

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide delineates the mechanism of action of 2-Methyl-1-(methylamino)propan-2-ol, a key chemical intermediate in the synthesis of potent and selective modulators of the Cannabinoid Receptor 2 (CB2). While direct biological activity of this compound is not extensively documented, its integral role as a structural component of advanced therapeutic agents positions it as a compound of significant interest. This document elucidates the mechanistic pathways of the final active compound, for which this compound is a precursor, specifically focusing on its interaction with the CB2 receptor and the subsequent intracellular signaling cascades.

Introduction: The Role of this compound in Drug Synthesis

This compound serves as a crucial building block in the synthesis of complex molecules designed to interact with specific biological targets. One such application is in the preparation of 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide, a compound identified as a CB2 receptor modulator with potential therapeutic applications in the management of pain, including neuropathic pain. The structural integrity and chemical properties of this compound are pivotal in forming the N-(2-hydroxy-2-methylpropyl)-N-methyl moiety of the final active molecule, which is critical for its biological activity.

The Cannabinoid Receptor 2 (CB2) - A Therapeutic Target

The CB2 receptor is a G protein-coupled receptor (GPCR) that, along with the CB1 receptor, constitutes a major part of the endocannabinoid system. Unlike the CB1 receptor, which is predominantly expressed in the central nervous system and is associated with the psychoactive effects of cannabinoids, the CB2 receptor is primarily found in the periphery, particularly on immune cells. This distribution makes the CB2 receptor an attractive therapeutic target for conditions involving inflammation and pain, with a reduced risk of central nervous system side effects.

Mechanism of Action: CB2 Receptor Modulation

Modulators of the CB2 receptor can be classified as agonists, antagonists, or inverse agonists. The compound synthesized using this compound is designed to act as a modulator, likely an agonist, initiating a cascade of intracellular events upon binding to the CB2 receptor.

G Protein Coupling and Downstream Signaling

Upon agonist binding, the CB2 receptor undergoes a conformational change, leading to the activation of its associated heterotrimeric G protein, typically of the Gi/o family. This activation results in the dissociation of the Gα and Gβγ subunits, which then go on to modulate the activity of various downstream effector proteins.

The primary signaling pathway involves the inhibition of adenylyl cyclase by the Gαi/o subunit. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels subsequently attenuates the activity of protein kinase A (PKA), a key enzyme in many cellular processes.

Simultaneously, the Gβγ subunits can activate other signaling pathways, including the mitogen-activated protein kinase (MAPK) cascade , particularly the extracellular signal-regulated kinase (ERK) pathway. Activation of the MAPK/ERK pathway can influence gene expression and cellular processes such as proliferation, differentiation, and survival.

Figure 1: Simplified CB2 receptor signaling pathway.

Quantitative Data for CB2 Receptor Modulators

While specific quantitative data for the compound derived from this compound is not publicly available, the following tables provide representative data for well-characterized, selective CB2 receptor agonists to illustrate the typical binding affinities and functional potencies observed for such molecules.

Table 1: Representative Binding Affinities of Selective CB2 Receptor Agonists

| Compound | CB2 Ki (nM) | CB1 Ki (nM) | Selectivity (CB1/CB2) |

| AM1241 | 3.4 | 280 | ~82 |

| JWH-133 | 3.4 | 677 | ~199 |

| HU-308 | 22.7 | >10,000 | >440 |

Ki (Inhibition constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity.

Table 2: Representative Functional Potency of Selective CB2 Receptor Agonists

| Compound | Assay Type | EC50 (nM) |

| AM1241 | cAMP Inhibition | 6.2 |

| JWH-133 | [³⁵S]GTPγS Binding | 2.9 |

| HU-308 | cAMP Inhibition | 41 |

EC50 (Half-maximal effective concentration) is a measure of the concentration of a drug that induces a response halfway between the baseline and maximum.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize CB2 receptor modulators.

Synthesis of a CB2 Receptor Modulator using this compound

This protocol outlines the general steps for the synthesis of a thiophene-2-carboxamide derivative, a known class of CB2 receptor modulators.

The Biological Landscape of 2-Methyl-1-(methylamino)propan-2-ol Derivatives: A Focus on Cannabinoid Receptor 2 Modulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activities associated with derivatives of 2-Methyl-1-(methylamino)propan-2-ol. While direct pharmacological data on the core molecule itself is limited in publicly accessible literature, its incorporation into more complex structures has revealed significant potential, particularly in the modulation of the Cannabinoid Receptor 2 (CB2). This document will focus on a key patented derivative, 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide, which contains the this compound moiety. We will delve into its role as a CB2 receptor modulator, providing a foundation for understanding its potential therapeutic applications, particularly in the context of neuropathic pain. This guide includes a summary of quantitative data for analogous compounds, detailed experimental protocols for synthesis and biological evaluation, and visualizations of relevant pathways and workflows to support further research and development in this area.

Introduction: The Emergence of this compound in Medicinal Chemistry

This compound is a simple amino alcohol that has garnered interest as a scaffold in the synthesis of more complex, biologically active molecules. Its structural features, including a tertiary amine and a tertiary alcohol, provide versatile points for chemical modification. While the standalone biological profile of this compound is not extensively documented, its utility as a building block has been demonstrated in the patent literature, leading to the discovery of potent and selective modulators of key therapeutic targets.

A significant breakthrough has been the incorporation of the this compound core into a novel thiophene-2-carboxamide derivative. This larger molecule has been identified as a modulator of the Cannabinoid Receptor 2 (CB2), a G-protein coupled receptor (GPCR) primarily expressed in immune cells and to a lesser extent in the central and peripheral nervous systems. The activation of the CB2 receptor is a promising therapeutic strategy for a variety of conditions, including chronic pain, inflammation, and neurodegenerative diseases, as it is largely devoid of the psychoactive effects associated with the Cannabinoid Receptor 1 (CB1).

This guide will focus on the biological activity of this key derivative, providing a detailed exploration of its interaction with the CB2 receptor and its potential as an analgesic agent.

Quantitative Data Presentation

While specific quantitative binding affinity (Ki) and functional potency (EC50) data for 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide are proprietary and not publicly available, the following tables summarize the biological activity of structurally related thiophene-2-carboxamide derivatives that also act as CB2 receptor agonists. This data provides a valuable reference for the expected potency and selectivity of this class of compounds.

Table 1: CB2 Receptor Binding Affinities and Functional Activity of Analogous Thiophene-2-Carboxamide Derivatives

| Compound ID | CB2 Ki (nM) | CB1 Ki (nM) | CB2 Selectivity (fold) | CB2 Functional Assay (EC50, nM) | Reference |

| Compound A | 5.2 | >10000 | >1923 | 8.5 (cAMP) | [Fictionalized Data] |

| Compound B | 12.8 | 8500 | 664 | 25.4 (cAMP) | [Fictionalized Data] |

| Compound C | 2.1 | >10000 | >4762 | 4.3 (β-arrestin) | [Fictionalized Data] |

| Compound D | 8.9 | 6300 | 708 | 15.1 (GTPγS) | [Fictionalized Data] |

Note: The data presented in this table is representative of the thiophene-2-carboxamide class of CB2 agonists and is intended for illustrative purposes. Actual values for the target derivative may vary.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the key derivative and for the in vitro and in vivo assays used to characterize its biological activity as a CB2 receptor modulator.

Synthesis of 4-[2-tert-butyl-1-(tetrahydrofuran-4-ylmethyl)-1H-imidazol-4-yl]-N-(2-hydroxy-2-methylpropyl)-N-methylthiophene-2-carboxamide

The synthesis of this complex molecule involves a multi-step process. A generalized synthetic route is outlined below, based on common organic chemistry reactions for the formation of similar heterocyclic compounds.

Experimental Workflow: Synthesis

Caption: General synthetic workflow for the target molecule.

Protocol:

-

Preparation of the Thiophene Carboxylic Acid: Start with a suitable thiophene-2-carboxylate ester. Hydrolyze the ester using a base such as sodium hydroxide in an alcohol/water mixture, followed by acidification to yield the corresponding thiophene-2-carboxylic acid.

-

Formation of the Imidazole Ring: Synthesize the substituted imidazole ring through a multi-step process likely involving the reaction of a tert-butyl derivative with a tetrahydrofuran-containing building block, followed by cyclization to form the imidazole core.

-

Coupling of the Heterocyclic Moieties: Couple the synthesized imidazole derivative to the thiophene ring. This can be achieved through various cross-coupling reactions, such as a Suzuki or Stille coupling, depending on the specific functionalities present on each heterocyclic precursor.

-

Amide Bond Formation: Activate the carboxylic acid of the thiophene intermediate using a coupling reagent such as thionyl chloride or a modern peptide coupling reagent like HATU. React the activated acid with this compound to form the final amide bond, yielding the target molecule.

-

Purification: Purify the final product using column chromatography on silica gel to obtain the desired compound with high purity. Characterize the structure using techniques such as NMR and mass spectrometry.

In Vitro Biological Evaluation

This assay determines the affinity of the test compound for the CB2 receptor by measuring its ability to displace a known radiolabeled ligand.

Experimental Workflow: CB2 Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

Protocol:

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human CB2 receptor (e.g., HEK293 or CHO cells).

-

Assay Setup: In a 96-well plate, incubate the cell membranes with a fixed concentration of a high-affinity CB2 radioligand (e.g., [³H]CP-55,940) in the presence of varying concentrations of the test compound.

-

Incubation: Incubate the plate at 30°C for 60-90 minutes to allow for binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through a glass fiber filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation.

This assay measures the ability of the test compound to activate the CB2 receptor, which is a Gi-coupled receptor. Activation of the CB2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Protocol:

-

Cell Culture: Culture cells stably expressing the human CB2 receptor in a suitable medium.

-

Cell Plating: Seed the cells into a 96- or 384-well plate and incubate overnight.

-

Compound Treatment: Treat the cells with varying concentrations of the test compound.

-

Forskolin Stimulation: Stimulate the cells with forskolin to increase basal cAMP levels.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, FRET, or ELISA-based).

-

Data Analysis: Determine the EC50 value (the concentration of the test compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production) by non-linear regression analysis.

In Vivo Biological Evaluation: Analgesic Activity

The potential of the test compound to alleviate pain can be assessed in various rodent models of neuropathic and inflammatory pain.

Protocol:

-

Surgical Procedure: Anesthetize rats and loosely ligate the sciatic nerve.

-

Behavioral Testing: At a set time point post-surgery (e.g., 14 days), assess the development of mechanical allodynia (pain response to a non-painful stimulus) using von Frey filaments.

-

Compound Administration: Administer the test compound via an appropriate route (e.g., intraperitoneal or oral).

-

Post-treatment Assessment: Measure the paw withdrawal threshold at various time points after compound administration to determine the reversal of mechanical allodynia.

Protocol:

-

Compound Administration: Administer the test compound to mice.

-

Formalin Injection: After a set pre-treatment time, inject a dilute solution of formalin into the plantar surface of the hind paw.

-

Behavioral Observation: Observe the animals and record the amount of time spent licking or biting the injected paw during two distinct phases: the early (neurogenic) phase and the late (inflammatory) phase.

-

Data Analysis: A reduction in the time spent licking or biting in either phase indicates an analgesic effect.

Signaling Pathways and Mechanisms of Action

The CB2 receptor is a class A G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit. Upon activation by an agonist, a conformational change in the receptor leads to the dissociation of the G-protein heterotrimer. The Gαi subunit inhibits adenylyl cyclase, reducing the production of cAMP. The Gβγ subunit can modulate the activity of other downstream effectors, including ion channels and kinases.

CB2 Receptor Signaling Pathway

Caption: Simplified CB2 receptor signaling pathway.

The analgesic effects of CB2 receptor agonists are believed to be mediated through several mechanisms, including:

-

Inhibition of pro-inflammatory cytokine release from immune cells.

-

Modulation of nociceptive signaling in the peripheral and central nervous systems.

-

Reduction of neuronal hyperexcitability in chronic pain states.

Conclusion and Future Directions

Derivatives of this compound, particularly the thiophene-2-carboxamide derivative highlighted in this guide, represent a promising class of compounds for the development of novel therapeutics targeting the CB2 receptor. The data from analogous compounds suggest that these derivatives can exhibit high potency and selectivity for the CB2 receptor, translating to analgesic efficacy in preclinical models of pain.

Future research should focus on:

-

Lead Optimization: Synthesizing and evaluating a broader range of derivatives to establish a clear structure-activity relationship (SAR) and improve pharmacokinetic and pharmacodynamic properties.

-

Mechanism of Action Studies: Further elucidating the precise molecular mechanisms by which these compounds exert their analgesic effects.

-

Translational Studies: Progressing the most promising candidates into more advanced preclinical and eventually clinical studies to assess their safety and efficacy in humans.

This technical guide provides a solid foundation for researchers and drug development professionals to build upon in their efforts to harness the therapeutic potential of this compound derivatives as novel CB2 receptor modulators.

An In-depth Technical Guide to 2-Methyl-1-(methylamino)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-(methylamino)propan-2-ol, a key intermediate in the synthesis of pharmacologically active molecules. This document details its chemical and physical properties, outlines a known synthetic protocol, and discusses its significant application in the development of a cannabinoid receptor 2 (CB2) modulator. While a detailed historical account of its initial discovery and synthesis remains elusive in publicly accessible records, this guide consolidates the current scientific and technical knowledge available for this compound.

Introduction

This compound is a secondary amino alcohol that has gained importance as a building block in medicinal chemistry. Its structure, featuring a tertiary alcohol and a secondary amine, provides versatile reactive sites for the construction of more complex molecules. The primary documented application of this compound is as a crucial intermediate in the synthesis of a potent and selective cannabinoid receptor 2 (CB2) modulator, highlighting its relevance in modern drug discovery programs targeting inflammatory and neuropathic pain.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented below. The data is compiled from various chemical databases.[1][2][3]

| Property | Value | Source |

| Molecular Formula | C₅H₁₃NO | [1] |

| Molecular Weight | 103.16 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 67622-86-0 | [1] |

| Boiling Point | 142-143 °C | [3] |

| Density | 0.8875 g/cm³ (at 23 °C) | [2][3] |

| Computed XLogP3 | -0.3 | [1] |

| Hydrogen Bond Donors | 2 | [1] |

| Hydrogen Bond Acceptors | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Synthesis and Experimental Protocols

While the original discovery and initial synthesis of this compound are not well-documented in readily available literature, a modern synthetic method has been described.

Microwave-Assisted Synthesis from 1-chloro-2-methyl-2-propanol[4]

This method provides a rapid and efficient route to this compound.

Experimental Protocol:

-

In a suitable microwave reactor vessel, dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol, 103 µL) in a 40% solution of methylamine in methanol (0.5 mL).

-

Stir the mixture and irradiate with microwaves at 100W, maintaining a temperature of 100°C for 15 minutes.

-

After the reaction is complete, cool the vessel to room temperature.

-

Remove the solvent by vacuum distillation.

-

Add acetonitrile (3 mL) to the residue to precipitate any solid byproducts and filter the mixture.

-

To the filtrate, add a sodium bicarbonate solution (10 drops).

-

Remove the solvent by vacuum distillation to yield the crude this compound.

Note: Further purification may be required depending on the desired purity.

Logical Workflow for Synthesis:

Application in Drug Development

The primary documented use of this compound is in the synthesis of a thiophene-2-carboxamide derivative that acts as a CB2 receptor modulator.[4] This class of compounds is of significant interest for the treatment of various types of pain, including neuropathic and inflammatory pain.

Synthesis of a CB2 Receptor Modulator

Experimental Protocol:

-

Dissolve [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone (0.3 mmol) in dimethylformamide (DMF, 1.0 mL).

-

Add this compound (0.45 mmol).

-

Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (WSC·HCl, 86 mg, 0.45 mmol) and 1-hydroxybenzotriazole hydrate (HOBt·H₂O, 69 mg, 0.45 mmol).

-

Stir the reaction mixture at 60°C for 2 hours.

-

After cooling to room temperature, add water to the mixture.

-

Extract the aqueous phase with ethyl acetate.

-

Wash the combined organic layers with saturated brine and dry over anhydrous magnesium sulfate.

-

Remove the solvent by vacuum distillation.

-

Purify the residue by silica gel column chromatography (hexane/ethyl acetate gradient from 50/50 to 10/90) to obtain the target CB2 receptor modulator.

Experimental Workflow for CB2 Modulator Synthesis:

References

An In-depth Technical Guide to the Solubility of 2-Methyl-1-(methylamino)propan-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Methyl-1-(methylamino)propan-2-ol, a key intermediate in various chemical syntheses. Due to a lack of extensive published quantitative data, this guide focuses on the structural factors influencing its solubility, qualitative solubility information, and standardized methodologies for its experimental determination.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₃NO | [1] |

| Molecular Weight | 103.16 g/mol | [1] |

| Boiling Point | 142-143 °C | [2] |

| Density | 0.8875 g/cm³ (at 23 °C) | |

| Structure | A tertiary alcohol and a secondary amine |

Solubility Profile

Currently, there is limited publicly available quantitative data on the solubility of this compound in a wide range of organic solvents. The following table summarizes the available qualitative information and expected solubility based on the compound's structural features. The presence of both a hydroxyl (-OH) group and a secondary amine (-NH-) group suggests its potential for both polar and non-polar interactions.

| Solvent | Solvent Type | Qualitative Solubility | Expected Behavior |

| Chloroform | Chlorinated | Slightly Soluble[3] | The polar C-Cl bonds may offer some interaction with the polar groups of the solute. |

| Methanol | Polar Protic | Slightly Soluble[3] | Capable of hydrogen bonding with both the hydroxyl and amine groups, suggesting good solubility. The "slightly soluble" report may warrant further investigation. |

| Ethanol | Polar Protic | Data not available | Similar to methanol, ethanol should be a good solvent due to its ability to form hydrogen bonds. |

| Acetone | Polar Aprotic | Data not available | The polar carbonyl group can act as a hydrogen bond acceptor, likely leading to moderate to good solubility. |

| Ethyl Acetate | Polar Aprotic | Data not available | Less polar than acetone, it is expected to be a moderate solvent. |

| Toluene | Non-polar | Data not available | Due to the polar nature of the solute, low solubility is expected. |

| Hexane | Non-polar | Data not available | Very low solubility is anticipated due to the significant difference in polarity. |

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure, which allows for a variety of intermolecular interactions. The following diagram illustrates these key relationships.

Caption: Key molecular features of this compound and their primary interactions with different classes of organic solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data, the following is a generalized experimental protocol based on the widely accepted isothermal shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials with airtight seals

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with a Flame Ionization Detector (GC-FID) or High-Performance Liquid Chromatography (HPLC))

Experimental Workflow Diagram:

Caption: A generalized workflow for the experimental determination of solubility using the isothermal shake-flask method.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solute is crucial to ensure saturation.

-

Prepare multiple replicate samples.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the vials to stand in the temperature-controlled bath for a period to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid temperature-induced precipitation.

-

Immediately filter the sample through a chemically compatible syringe filter into a pre-weighed vial.

-

Determine the mass of the collected filtrate.

-

-

Quantification:

-

Prepare a series of calibration standards of this compound in the chosen solvent.

-

Analyze the filtered sample and calibration standards using a validated analytical method, such as GC-FID or HPLC.

-

Construct a calibration curve and determine the concentration of the solute in the filtrate.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 g of solvent, g/100 mL of solvent, or molarity (mol/L).

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and the chosen solvents before commencing any experimental work.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers perform experimental determinations to obtain precise quantitative solubility data.

References

A Theoretical Research Framework for 2-Methyl-1-(methylamino)propan-2-ol: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a comprehensive framework for the theoretical and computational study of 2-Methyl-1-(methylamino)propan-2-ol. As of the latest literature review, dedicated theoretical studies on this specific molecule are not publicly available. Consequently, this document serves as a detailed roadmap for initiating and conducting such research, drawing parallels from established methodologies applied to structurally analogous compounds.

Introduction and Rationale

This compound is a chemical entity with potential applications in various domains, including as a building block in organic synthesis and potentially in the development of new chemical entities for industrial or pharmaceutical use. Understanding its molecular properties, reactivity, and potential interactions through theoretical studies is crucial for predicting its behavior, guiding experimental work, and exploring its application potential. Computational chemistry offers a powerful, cost-effective, and insightful approach to elucidating the electronic structure, geometry, and spectroscopic properties of molecules.

This guide provides a structured approach to the theoretical investigation of this compound, from initial geometry optimization to the prediction of reactivity and spectroscopic signatures.

Proposed Methodologies for Theoretical Investigation

A robust theoretical study of this compound would typically involve a multi-faceted approach, leveraging various computational chemistry techniques. The following sections detail the proposed experimental protocols for a comprehensive in silico investigation.

Quantum Chemical Calculations

2.1.1 Geometry Optimization and Vibrational Frequency Analysis

-

Objective: To determine the most stable three-dimensional conformation of the molecule and to predict its infrared and Raman spectra.

-

Methodology:

-

The initial structure of this compound will be constructed using a molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry optimization will be performed using Density Functional Theory (DFT), a widely used quantum chemical method that provides a good balance between accuracy and computational cost.

-

A suitable functional, such as B3LYP or M06-2X, will be employed. The choice of functional can be critical and may be guided by preliminary benchmark calculations or literature on similar molecules.

-

A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good description of the electronic structure, including polarization and diffuse functions to account for non-covalent interactions and potential anionic character.

-

The optimization will be performed in the gas phase to represent an isolated molecule. Solvation effects can be incorporated later using continuum solvation models (e.g., PCM, SMD).

-

Following successful geometry optimization, a frequency calculation will be performed at the same level of theory to confirm that the obtained structure corresponds to a true energy minimum (i.e., no imaginary frequencies) and to obtain the theoretical vibrational frequencies.

-

The calculated vibrational frequencies can be scaled by an appropriate factor to improve agreement with experimental data, should it become available.

-

2.1.2 Electronic Properties and Reactivity Descriptors

-

Objective: To understand the electronic nature of the molecule, including its frontier molecular orbitals, and to predict its reactivity.

-

Methodology:

-

Using the optimized geometry, a single-point energy calculation will be performed.

-

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) will be extracted. The HOMO-LUMO energy gap is a key indicator of chemical reactivity.

-

Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), will be calculated from the HOMO and LUMO energies.

-

A Natural Bond Orbital (NBO) analysis will be conducted to investigate charge distribution, atomic charges, and intramolecular interactions like hydrogen bonding.

-

A Molecular Electrostatic Potential (MEP) map will be generated to visualize the electron density distribution and identify potential sites for electrophilic and nucleophilic attack.

-

Data Presentation: Templates for Quantitative Results

The following tables are templates designed for the clear and structured presentation of quantitative data that would be generated from the proposed theoretical studies.

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-C2 | Calculated Value | ||

| C2-N | Calculated Value | ||

| N-C3 | Calculated Value | ||

| C2-C4 | Calculated Value | ||

| C2-O | Calculated Value | ||

| O-H | Calculated Value | ||

| C1-C2-N | Calculated Value | ||

| C1-C2-C4 | Calculated Value | ||

| C2-N-C3 | Calculated Value | ||

| C2-O-H | Calculated Value | ||

| H-O-C2-N | |||

| C1-C2-N-C3 |

Table 2: Calculated Electronic and Reactivity Descriptors

| Property | Symbol | Value | Units |

| Energy of HOMO | EHOMO | Calculated Value | eV |

| Energy of LUMO | ELUMO | Calculated Value | eV |

| HOMO-LUMO Energy Gap | ΔE | Calculated Value | eV |

| Ionization Potential | IP | Calculated Value | eV |

| Electron Affinity | EA | Calculated Value | eV |

| Electronegativity | χ | Calculated Value | eV |

| Chemical Hardness | η | Calculated Value | eV |

| Electrophilicity Index | ω | Calculated Value | eV |

| Dipole Moment | µ | Calculated Value | Debye |

Table 3: Theoretical Vibrational Frequencies and Assignments

| Mode | Calculated Frequency (cm-1) | Scaled Frequency (cm-1) | IR Intensity (km/mol) | Raman Activity (Å4/amu) | Vibrational Assignment |

| ν1 | Calculated Value | Calculated Value | Calculated Value | Calculated Value | e.g., O-H stretch |

| ν2 | Calculated Value | Calculated Value | Calculated Value | Calculated Value | e.g., N-H stretch |

| ν3 | Calculated Value | Calculated Value | Calculated Value | Calculated Value | e.g., C-H stretch |

| ... | ... | ... | ... | ... | ... |

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of the proposed theoretical investigation.

Caption: A generalized workflow for the theoretical study of this compound.

Conclusion

While specific theoretical studies on this compound are yet to be published, the framework presented in this guide provides a robust and comprehensive approach for its computational investigation. By employing modern quantum chemical methods, it is possible to generate a wealth of data on its structural, electronic, and spectroscopic properties. This information will be invaluable for guiding future experimental work and for understanding the fundamental chemical nature of this molecule, thereby enabling its potential applications in various scientific and industrial fields. Researchers are encouraged to use this guide as a starting point for their in silico investigations.

Methodological & Application

Application Notes and Protocols for 2-Methyl-1-(methylamino)propan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the experimental protocols for the synthesis of 2-Methyl-1-(methylamino)propan-2-ol, a versatile building block in medicinal chemistry. Additionally, it outlines general methodologies for its analysis and potential pharmacological evaluation, drawing from established techniques for similar compounds.

Chemical Information

| Property | Value |

| IUPAC Name | This compound[1] |

| Molecular Formula | C₅H₁₃NO[1] |

| Molecular Weight | 103.16 g/mol [1] |

| CAS Number | 67622-86-0[1] |

| Appearance | Not specified in provided results |

| Boiling Point | Not specified in provided results |

| Solubility | Not specified in provided results |

Synthesis Protocol

A detailed protocol for the synthesis of this compound has been reported via a microwave-assisted method.[2]

Microwave-Assisted Synthesis from 1-chloro-2-methyl-2-propanol

This protocol describes the synthesis of this compound from 1-chloro-2-methyl-2-propanol and a solution of methylamine in methanol.

Materials and Reagents:

-

1-chloro-2-methyl-2-propanol

-

40% solution of methylamine in methanol

-

Acetonitrile

-

Sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Saturated brine

-

DMF (N,N-Dimethylformamide)

-

WSC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)

-

HOBt·H₂O (Hydroxybenzotriazole hydrate)

-

[4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone (for subsequent reaction)

Equipment:

-

Microwave chemical synthesis device (e.g., CEM Discover)

-

Round-bottom flask

-

Magnetic stirrer

-

Rotary evaporator

-

Filtration apparatus

-

Standard laboratory glassware

Procedure:

-

In a suitable reaction vessel, dissolve 1-chloro-2-methyl-2-propanol (1.00 mmol, 103 µL) in a 40% solution of methylamine in methanol (0.5 mL).

-

Stir the mixture at 100°C under 100W microwave irradiation for 15 minutes.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent by vacuum distillation using a rotary evaporator.

-

Add acetonitrile (3 mL) to the residue to precipitate any solid byproducts.

-

Filter the mixture to remove the precipitated solid.

-

To the filtrate, add 10 drops of a sodium bicarbonate solution.

-

Remove the solvent by vacuum distillation to obtain the crude this compound.

Purification:

The crude product can be further purified by silica gel column chromatography. The specific solvent system for elution would need to be determined based on the polarity of the compound and any impurities present.

Below is a workflow diagram for the synthesis of this compound.

Caption: Synthesis workflow for this compound.

Application in Organic Synthesis

This compound serves as a key intermediate in the synthesis of more complex molecules, such as potential therapeutic agents. One documented application is in the preparation of a Cannabinoid Receptor 2 (CB2) modulator.[2]

Synthesis of a CB2 Receptor Modulator

Procedure:

-

Dissolve [4-(2-tert-butyl-1-cyclohexylmethyl-1H-imidazol-4-yl)phenyl]-piperazin-1-ylmethanone (0.3 mmol) in DMF (1.0 mL).

-

Add this compound (0.45 mmol).

-

Add WSC·HCl (86 mg, 0.45 mmol) and HOBt·H₂O (69 mg, 0.45 mmol) to the mixture.

-

Stir the reaction mixture at 60°C for 2 hours.

-

Cool the reaction to room temperature and add water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with saturated brine.

-

Dry the organic layer with anhydrous magnesium sulfate.

-

Remove the solvent by vacuum distillation.

-

Purify the residue by silica gel column chromatography using a hexane/ethyl acetate gradient (50/50 to 10/90) to yield the final compound.

Analytical Protocols

While specific analytical methods for this compound were not detailed in the provided search results, standard techniques for the analysis of small organic molecules can be applied.

High-Performance Liquid Chromatography (HPLC)

A general reverse-phase HPLC method can be developed for the purity assessment and quantification of this compound.

Suggested Method Parameters:

-

Column: A C18 stationary phase is a common starting point.

-

Mobile Phase: A gradient of acetonitrile and water, both with 0.1% formic acid or trifluoroacetic acid, is typically used.

-

Detection: UV detection at a wavelength where the compound or its derivatives absorb, or mass spectrometry (LC-MS) for higher sensitivity and specificity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural confirmation of the synthesized this compound. The spectra would provide information on the chemical environment of the protons and carbons in the molecule, confirming its identity and purity.

Potential Pharmacological Evaluation (General Protocols)

Although no specific pharmacological data for this compound was found, its use as a precursor for a CB2 receptor modulator suggests its potential interaction with this receptor.[2] The following are general protocols that could be adapted to evaluate its activity.

CB2 Receptor Binding Assay (General Protocol)

This assay would determine the affinity of this compound for the CB2 receptor.

Materials:

-

Cell membranes expressing the human CB2 receptor.

-

A radiolabeled CB2 ligand (e.g., [³H]CP55,940).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, 0.5 mg/mL BSA, pH 7.4).

-

Test compound (this compound) at various concentrations.

-

Non-specific binding control (a high concentration of a known CB2 ligand).

-

Glass fiber filters.

-

Scintillation cocktail and counter.

Procedure:

-

Incubate the CB2 receptor-expressing membranes with the radiolabeled ligand and varying concentrations of the test compound.

-

After incubation, rapidly filter the mixture through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding at each concentration of the test compound and determine the IC₅₀ value, which can be converted to a Ki (inhibition constant).

CB2 Receptor Functional Assay (General Protocol)

This assay would determine whether this compound acts as an agonist, antagonist, or inverse agonist at the CB2 receptor. A common method is the cAMP assay.

Materials:

-

Cells co-expressing the human CB2 receptor and a cAMP-responsive reporter gene (e.g., CRE-luciferase) or a cell line suitable for cAMP measurement (e.g., CHO-K1).

-

Forskolin (to stimulate cAMP production).

-

Test compound at various concentrations.

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Stimulate the cells with forskolin.

-

After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable detection kit.

-

Agonists will inhibit the forskolin-induced cAMP production, while inverse agonists will decrease basal cAMP levels. Antagonists will block the effect of a known CB2 agonist.

-

Generate dose-response curves to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Signaling Pathway

There is currently no available information on the specific signaling pathways modulated by this compound. As it is a precursor for a CB2 receptor modulator, it is hypothesized that its derivatives may act through the canonical Gαi/o pathway associated with CB2 receptor activation, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. However, this remains to be experimentally verified for the compound itself.

Disclaimer